molecular formula C5H5Br2NS B8525973 2-Bromo-4-(1-bromoethyl)-1,3-thiazole

2-Bromo-4-(1-bromoethyl)-1,3-thiazole

Cat. No.: B8525973
M. Wt: 270.98 g/mol
InChI Key: QDWXYSJLHSKBTR-UHFFFAOYSA-N
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Description

2-Bromo-4-(1-bromoethyl)-1,3-thiazole is a brominated thiazole derivative characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound features bromine substituents at the 2-position of the thiazole ring and the ethyl group attached to the 4-position. Brominated thiazoles are widely employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which enhance their utility in cross-coupling reactions and bioactivity modulation.

Properties

Molecular Formula

C5H5Br2NS

Molecular Weight

270.98 g/mol

IUPAC Name

2-bromo-4-(1-bromoethyl)-1,3-thiazole

InChI

InChI=1S/C5H5Br2NS/c1-3(6)4-2-9-5(7)8-4/h2-3H,1H3

InChI Key

QDWXYSJLHSKBTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-4-(1-bromoethyl)-1,3-thiazole with structurally related brominated thiazoles and heterocyclic analogs, focusing on synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₅H₆Br₂NS 285.98* 2-Br, 4-(1-bromoethyl) Intermediate for alkylating agents Inferred
2-Bromo-4-phenyl-1,3-thiazole C₉H₆BrNS 240.12 2-Br, 4-phenyl π-π stacking interactions; antitumor leads
5-(2-Bromoethyl)-4-methyl-1,3-thiazole C₆H₈BrNS 206.11 5-(2-bromoethyl), 4-methyl H302 (harmful if swallowed); agrochemical precursor
2-Bromo-4-(3,5-difluorophenyl)-1,3-thiazole C₉H₄BrF₂NS 276.10 2-Br, 4-(3,5-difluorophenyl) High reactivity in Suzuki couplings
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₆BrN₃S 280.15 Bromine at position 2 Substitution with amines; antimicrobial

*Calculated based on analogous structures.

Key Findings:

Synthetic Routes: Brominated thiazoles are typically synthesized via halogenation of thiazole precursors. For example, 2-bromo-4-phenyl-1,3-thiazole is prepared by reacting 2-amino-4-phenylthiazole with CuBr and n-butyl nitrite . Similarly, α-bromocarbonyl intermediates (e.g., from bromination of acetophenone derivatives) are cyclized with thioamides to form substituted thiazoles . 1,3,4-Thiadiazole derivatives (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) are synthesized via reactions of ω-bromoacetophenone with amino-thiadiazoles, but these exhibit lower bioactivity compared to 1,3-thiazoles .

Structure–Activity Relationships (SAR) :

  • Ring System : 1,3-Thiazoles (e.g., 4-methyl-thiazole derivatives) demonstrate higher in vitro inhibitory activity than 1,3,4-thiadiazoles due to enhanced electronic delocalization and steric accessibility .
  • Substituent Effects : Bromine at position 2 increases electrophilicity, facilitating nucleophilic substitution (e.g., in cross-coupling reactions). Bulky groups (e.g., phenyl or bromoethyl) at position 4 improve metabolic stability and target binding .

Biological and Industrial Applications: Antimicrobial Activity: Brominated thiazoles show promise against multidrug-resistant pathogens. For instance, 2-bromo-4-phenyl-1,3-thiazole derivatives exhibit π-π interactions critical for binding bacterial enzyme active sites . Pharmaceuticals: Thiazoles with trifluoromethyl or pyridinyl substituents (e.g., 2-bromo-4-(pyridin-3-yl)thiazole) are explored for anticancer and antidiabetic applications .

Safety and Handling :

  • Brominated thiazoles often require precautions due to toxicity (e.g., H302: harmful if swallowed).
  • Crystallization conditions (e.g., from hexane or heptane) influence purity and stability .

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